2-{[4-amino-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone
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Overview
Description
2-[(4-AMINO-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-ETHANONE is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-AMINO-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-ETHANONE typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 4-methoxyphenyl ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-AMINO-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-ETHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
2-[(4-AMINO-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-ETHANONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-[(4-AMINO-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The triazole ring and sulfanyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 1,2,4-Triazole derivatives such as fluconazole, voriconazole, and posaconazole .
Uniqueness
2-[(4-AMINO-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20N4O2S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C19H20N4O2S/c1-25-16-10-8-15(9-11-16)17(24)13-26-19-22-21-18(23(19)20)12-7-14-5-3-2-4-6-14/h2-6,8-11H,7,12-13,20H2,1H3 |
InChI Key |
HKHRSJIVRFMRKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2N)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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